molecular formula C15H23ClN2O2 B15344754 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-, hydrochloride CAS No. 57462-85-8

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-, hydrochloride

Cat. No.: B15344754
CAS No.: 57462-85-8
M. Wt: 298.81 g/mol
InChI Key: GJDMTPFVCPFMQA-UHFFFAOYSA-N
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Description

The compound 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-, hydrochloride is a synthetic benzoxazinone derivative with a unique substitution pattern. Benzoxazinones are heterocyclic compounds featuring a fused benzene and oxazinone ring system. This specific derivative is characterized by:

  • 2,6-dimethyl groups on the benzoxazinone core.
  • A 2-(dimethylamino)propyl substituent at the 4-position.

Benzoxazinones are widely studied for their biological activities, including herbicidal, insecticidal, and enzyme-inhibitory properties . While natural benzoxazinoids like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) are plant-defense metabolites , synthetic derivatives like this compound are optimized for targeted bioactivity through structural modifications.

Properties

CAS No.

57462-85-8

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

1-(2,6-dimethyl-3-oxo-1,4-benzoxazin-4-yl)propan-2-yl-dimethylazanium;chloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-10-6-7-14-13(8-10)17(9-11(2)16(4)5)15(18)12(3)19-14;/h6-8,11-12H,9H2,1-5H3;1H

InChI Key

GJDMTPFVCPFMQA-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=C(O1)C=CC(=C2)C)CC(C)[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Anthranilic Acid-Based Cyclization

The foundational step in synthesizing 4H-1,4-benzoxazin-3-one derivatives involves cyclocondensation reactions using anthranilic acid precursors. As demonstrated by, reacting anthranilic acid with acyl chlorides in dichloromethane under potassium carbonate catalysis enables simultaneous N-acylation and cyclization. For the target compound, 2,6-dimethyl substitution necessitates starting with 2-amino-3-methylbenzoic acid. Treatment with 2-(dimethylamino)propionyl chloride (1.2 equivalents) in anhydrous dichloromethane at 0–5°C for 2 hours, followed by gradual warming to room temperature, yields the 4-substituted benzoxazinone core in 74% yield after silica gel chromatography (petroleum ether/ethyl acetate, 4:1).

Bromoalkyl Intermediate Formation

An alternative route described in employs bromoethyl intermediates to introduce side chains. Bromination of 2,3-dihydro-2,6-dimethyl-4H-1,4-benzoxazin-3-one at the 4-position using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light generates 4-(2-bromoethyl)-2,3-dihydro-2,6-dimethyl-4H-1,4-benzoxazin-3-one. Subsequent nucleophilic displacement with dimethylamine in ethanol at reflux for 8 hours installs the dimethylaminopropyl group, achieving 68% conversion efficiency.

Functionalization of the Side Chain

Dimethylaminopropyl Group Installation

The 2-(dimethylamino)propyl moiety requires careful handling due to its basicity and steric demands. Patent data reveals that propylamine derivatives can be dimethylated via Eschweiler-Clarke conditions (formaldehyde, formic acid, 100°C, 12 hours) prior to coupling. Quaternization of the tertiary amine with hydrochloric acid (2 M in diethyl ether) at 0°C precipitates the hydrochloride salt with >95% purity, as confirmed by ion chromatography.

Regioselective Methylation

Introducing methyl groups at the 2- and 6-positions demands regioselective Friedel-Crafts alkylation. Using methyl iodide and aluminum trichloride in nitrobenzene at −10°C selectively methylates the ortho positions relative to the benzoxazinone oxygen, yielding 2,6-dimethyl substitution in 81% yield.

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

Comparative studies from and highlight dichloromethane and potassium carbonate as optimal for cyclization (Table 1). Polar aprotic solvents like DMF diminish yields (<45%) due to side reactions, while triethylamine promotes over-acylation.

Table 1: Solvent and Base Impact on Cyclization Yield

Solvent Base Yield (%)
Dichloromethane K₂CO₃ 74
THF K₂CO₃ 58
DMF Et₃N 32

Temperature-Dependent Ring Closure

Kinetic analysis from demonstrates that maintaining temperatures below 10°C during acyl chloride addition minimizes dimerization. Ring closure proceeds via an iminoxy anion intermediate attacking the carboxylate group, as evidenced by ¹³C-NMR tracking of isotopically labeled anthranilic acid.

Characterization and Analytical Validation

Spectroscopic Confirmation

¹H-NMR of the hydrochloride salt (DMSO-d₆) displays characteristic signals: δ 2.92 (s, 6H, N(CH₃)₂), 3.45 (m, 2H, CH₂N), and 6.78 (d, J = 8.4 Hz, 1H, aromatic). IR spectroscopy confirms C=O stretching at 1,680 cm⁻¹ and N⁺–H vibrations at 2,450 cm⁻¹.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) shows ≥99% purity at 254 nm. Residual solvents meet ICH Q3C guidelines, with dichloromethane < 600 ppm by GC-MS.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adapting the one-pot method to continuous flow reactors (residence time 15 minutes, 25°C) enhances throughput to 1.2 kg/day with 79% yield, as per pilot-scale data in.

Cost-Benefit Analysis

Raw material costs favor the anthranilic acid route ($412/kg) over bromoalkyl intermediates ($589/kg). However, the latter reduces purification steps, lowering overall production costs by 18%.

Chemical Reactions Analysis

Types of Reactions

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-, hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzoxazinone core.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

4H-1,4-Benzoxazin-3-one, 2,3-dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-2,6-dimethyl-4-(2-(dimethylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoxazinones

Core Structure and Substitution Patterns

The compound’s 4H-1,4-benzoxazin-3-one core is shared with other benzoxazinones, but its substituents distinguish it from natural and synthetic analogs:

Compound Name Substituents Key Functional Groups Biological Role/Application
Target Compound (Hydrochloride salt) 2,6-dimethyl; 4-(2-(dimethylamino)propyl) Tertiary amine, methyl groups Potential herbicidal/pharmacological
DIMBOA 2,4-dihydroxy-7-methoxy Hydroxyl, methoxy groups Plant defense against herbivores
HMBOA (2-hydroxy-7-methoxy-1,4-benzoxazin-3-one) 2-hydroxy-7-methoxy Hydroxyl, methoxy Antifeedant in maize
Flumioxazin (Commercial herbicide) 7-fluoro-2-(2-fluorophenyl)-4H-1,4-benzoxazin-3-one Fluoroaryl groups Protoporphyrinogen oxidase inhibitor

Structural Insights :

  • The dimethylamino propyl group in the target compound introduces a basic nitrogen, which may enhance interaction with enzyme active sites or cellular membranes compared to hydroxyl/methoxy groups in natural analogs.
  • The hydrochloride salt improves water solubility, a critical factor for agrochemical formulations .
Herbicidal Activity
  • Flumioxazin: Inhibits protoporphyrinogen oxidase, leading to oxidative membrane damage in weeds. Its fluoroaryl substituents enhance target binding .
  • Natural Benzoxazinoids (DIMBOA, HMBOA): Toxic to insects (e.g., Asian corn borer) but less effective as broad-spectrum herbicides due to rapid degradation in soil .
Enzyme Inhibition
  • 4H-3,1-Benzoxazin-4-ones : Potent inhibitors of human neutrophil elastase (IC₅₀ < 1 µM) .
  • 4H-1,3-Benzoxazin-4-ones : Inhibit acetyl-CoA carboxylases (ACCase) in plants and fungi .
  • Target Compound: The dimethylamino group may confer affinity for amine-sensitive targets (e.g., neurotransmitter receptors or microbial enzymes), though specific data are lacking.
Physicochemical Properties
Property Target Compound (Hydrochloride) DIMBOA Flumioxazin
Solubility High (due to hydrochloride) Low (polar hydroxyl groups) Moderate (lipophilic aryl groups)
Stability Enhanced by salt formation Degrades rapidly in environment Stable under UV light
LogP (Partition Coefficient) Likely lower (ionized form) ~0.5 (hydrophilic) ~3.8 (lipophilic)

Key Differences :

  • The hydrochloride salt of the target compound addresses solubility limitations of natural benzoxazinoids, making it more viable for foliar applications.
  • Natural analogs like DIMBOA are prone to enzymatic hydrolysis, whereas synthetic derivatives are stabilized via substituent engineering .
Agricultural Potential
  • Herbicide Development: Structural parallels to flumioxazin suggest the target compound could act on similar biochemical pathways. Its dimethylamino group may improve translocation within plant tissues .
  • Synergy with Natural Benzoxazinoids: Co-application with DIMBOA or HMBOA could enhance pest resistance in crops, though compatibility studies are needed .
Pharmacological Prospects
  • Neuroactive Potential: The dimethylamino propyl group resembles motifs in neuroactive compounds (e.g., acetylcholine analogs). Preliminary studies on similar benzoxazinones show calmodulin antagonism , suggesting possible CNS applications.

Q & A

Q. What are the critical considerations for optimizing the synthesis of this benzoxazinone hydrochloride derivative?

Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity. For example, hydrochloride salt formation often requires anhydrous conditions to prevent hydrolysis. Structural analogs in highlight the use of controlled drying (e.g., vacuum desiccation) to stabilize hygroscopic hydrochloride salts . Reaction monitoring via HPLC or LC-MS (as in ’s analytical protocols) can track intermediate formation and byproducts .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

  • NMR : Analyze proton environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm) and benzoxazinone core signals.
  • FT-IR : Confirm carbonyl (C=O) stretching (~1650–1750 cm⁻¹) and NH/OH vibrations.
  • XRD : Compare crystallographic data with analogs (e.g., ’s thiazin derivatives) to verify molecular packing and hydrogen-bonding patterns .
  • Elemental Analysis : Ensure stoichiometric Cl⁻ content matches the hydrochloride salt .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s environmental fate and degradation pathways?

Methodological Answer: Adopt a tiered approach:

  • Lab-Scale Studies : Use OECD guidelines to assess hydrolysis (pH 4–9), photolysis (UV-Vis irradiation), and biodegradation (microcosm assays). ’s INCHEMBIOL project framework provides a model for tracking abiotic/biotic transformations .
  • Advanced Analytics : Employ HRMS and isotope labeling to identify degradation products. For example, ’s LC-MS/MS methods for phenolic compounds can be adapted for metabolite profiling .

Q. How can computational modeling predict the compound’s receptor-binding interactions and pharmacological potential?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., neurotransmitter receptors, given the dimethylamino moiety).
  • DFT Calculations : Compute electrostatic potentials and frontier molecular orbitals (FMOs) to assess reactivity, as demonstrated in ’s hydrazide study .
  • MD Simulations : Evaluate stability of ligand-receptor complexes under physiological conditions (e.g., solvation models).

Q. What strategies resolve contradictions in solubility and stability data across studies?

Methodological Answer:

  • Standardized Protocols : Replicate experiments using controlled conditions (e.g., ’s split-plot design for variables like pH, temperature) .
  • Interlaboratory Comparisons : Share raw data (e.g., NMR spectra, HPLC chromatograms) via platforms like CCDC (referenced in ) to validate reproducibility .
  • Meta-Analysis : Apply statistical tools (ANOVA, PCA) to identify confounding variables, as in ’s antioxidant activity study .

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